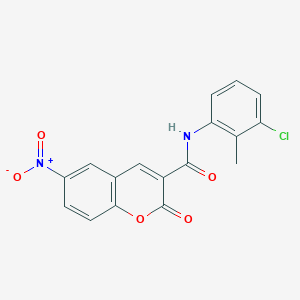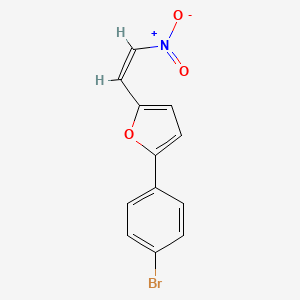![molecular formula C16H19N5OS B6126018 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide, also known as ACT-335827, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as CB1 receptor antagonists, which have been shown to have a range of effects on the central nervous system. In
Mecanismo De Acción
The mechanism of action of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide involves its ability to selectively block the CB1 receptor, which is involved in the regulation of appetite and energy balance. By blocking this receptor, the compound reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of food intake and metabolism.
Biochemical and Physiological Effects:
In addition to its effects on appetite and body weight, 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide has also been shown to have a range of other biochemical and physiological effects. These include improvements in insulin sensitivity, glucose tolerance, and lipid metabolism. The compound has also been shown to have a protective effect on the liver, reducing the development of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide in lab experiments is its specificity for the CB1 receptor, which allows for targeted investigation of the endocannabinoid system. However, one limitation of the compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide. These include further investigation of its potential as an anti-obesity drug, as well as its potential applications in the treatment of other metabolic disorders such as type 2 diabetes. Additionally, there is growing interest in the potential of CB1 receptor antagonists for the treatment of addiction and other psychiatric disorders, which may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide involves the reaction of 6-amino-3,5-dicyano-2-pyridine thiol with N-cycloheptylacetamide. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is then purified through a series of chromatographic techniques to obtain a high-purity product.
Aplicaciones Científicas De Investigación
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide has been extensively studied for its potential therapeutic applications in a range of diseases and conditions. One of the main areas of research has been in the treatment of obesity and related metabolic disorders. The compound has been shown to have a significant effect on reducing food intake and body weight in animal models, which has led to further investigation of its potential as an anti-obesity drug.
Propiedades
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c17-8-11-7-12(9-18)16(21-15(11)19)23-10-14(22)20-13-5-3-1-2-4-6-13/h7,13H,1-6,10H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWANIPIPHIUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cycloheptylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![N-{3-[cyclopentyl(methyl)amino]propyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125942.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6125945.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)


![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)